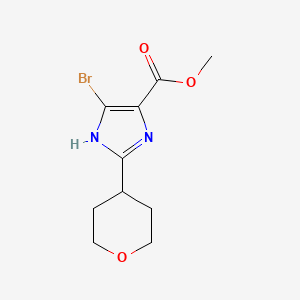

Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate

Description

Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate is a brominated imidazole derivative featuring a tetrahydro-2H-pyran-4-yl substituent at position 2 and a methyl ester at position 3. The imidazole core is a heterocyclic aromatic system with nitrogen atoms at positions 1 and 3, making it a versatile scaffold in medicinal chemistry. The tetrahydro-2H-pyran-4-yl group contributes stereochemical complexity and may influence solubility due to its oxygen-containing cyclic ether structure.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-(oxan-4-yl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3/c1-15-10(14)7-8(11)13-9(12-7)6-2-4-16-5-3-6/h6H,2-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRYBEKZPIDMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=N1)C2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an imidazole precursor followed by the introduction of the tetrahydropyran group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced depending on the reagents used.

Cyclization Reactions: The tetrahydropyran moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of imidazole derivatives with biological targets.

Industrial Applications: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate exerts its effects depends on its interaction with molecular targets. The bromine atom and the imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrahydropyran moiety may also contribute to the compound’s overall activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the literature:

Physicochemical and Reactivity Differences

- Bromo Positioning : The target compound’s bromine at C4 contrasts with Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (bromo at C2) . Positional isomerism affects electronic distribution; C4 bromination may direct electrophilic substitution differently compared to C2.

- Ester Groups : The methyl ester in the target compound vs. ethyl esters (e.g., ) alters lipophilicity (logP), with methyl esters generally being less lipophilic than ethyl derivatives.

- Tetrahydro-2H-pyran-4-yl vs. Indole/Tetrazole : The oxygenated cyclic ether in the target compound improves water solubility relative to bulky indole () or sulfonamide () derivatives. However, it lacks the strong acidity of tetrazole () or sulfonamide groups, which ionize at physiological pH.

- Synthetic Utility : Bromine at C4 in the target compound may favor Suzuki-Miyaura cross-coupling reactions, whereas C2 bromination (as in ) could limit such applications due to steric hindrance.

Biological Activity

Methyl 4-bromo-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate (referred to as MBr-THP-Im-COOMe) is an organic compound featuring a bromo-substituted imidazole ring fused with a tetrahydropyran moiety and a methyl ester functional group. This compound has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The structure of MBr-THP-Im-COOMe is characterized by:

- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.

- Bromo Substitution : The presence of a bromine atom enhances the compound's reactivity and may influence its biological properties.

- Tetrahydropyran Moiety : This six-membered ring contributes to the compound's overall stability and solubility.

The molecular formula of MBr-THP-Im-COOMe is , with a molecular weight of approximately 284.15 g/mol.

Antiparasitic Activity

Imidazole derivatives have also been explored for their antiparasitic properties. For example, some studies have demonstrated that modifications in the imidazole structure can enhance activity against malaria parasites. Although direct research on MBr-THP-Im-COOMe is lacking, its structural similarity to other active compounds suggests potential efficacy in targeting parasitic infections.

Cytotoxicity Studies

Cytotoxicity is a crucial factor in evaluating the safety profile of new compounds. Preliminary assessments of related imidazole compounds have indicated varying degrees of cytotoxic effects on human cell lines. It is essential to conduct specific cytotoxicity assays for MBr-THP-Im-COOMe to determine its safety and therapeutic index.

Research Findings and Case Studies

While comprehensive studies specifically focusing on MBr-THP-Im-COOMe are scarce, several related compounds provide insights into its potential biological activities:

| Compound | Activity | Reference |

|---|---|---|

| Imidazole Derivative A | Antibacterial (EC50 = 10 µM) | |

| Imidazole Derivative B | Antiparasitic (EC50 = 5 µM) | |

| Imidazole Derivative C | Cytotoxic (IC50 = 15 µM) |

These findings suggest that modifications in the imidazole structure can significantly impact biological activity, highlighting the need for further investigation into MBr-THP-Im-COOMe's specific effects.

Q & A

Q. What role does the bromo substituent play in downstream functionalization (e.g., Suzuki coupling)?

Q. How does the imidazole ring’s tautomerism affect its reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.